molecular formula C18H20N4O3S B11637161 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide

Cat. No.: B11637161
M. Wt: 372.4 g/mol
InChI Key: OCUICBGMFNFUCI-UHFFFAOYSA-N
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Description

The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide features a phthalimide (isoindole-dione) core linked via a methyl-substituted butanamide chain to a 1,3,4-thiadiazole ring with an isopropyl substituent. Key structural attributes include:

  • Butanamide bridge: The methyl group at position 3 introduces steric effects, while the amide linkage enables hydrogen bonding.
  • 1,3,4-Thiadiazole ring: The (2E)-configuration and isopropyl substituent enhance lipophilicity and modulate electronic interactions.

Properties

Molecular Formula

C18H20N4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C18H20N4O3S/c1-9(2)13(14(23)19-18-21-20-15(26-18)10(3)4)22-16(24)11-7-5-6-8-12(11)17(22)25/h5-10,13H,1-4H3,(H,19,21,23)

InChI Key

OCUICBGMFNFUCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the isoindoline and thiadiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include acyl chlorides, amines, and thiols, with solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C22H24N4O3S
  • Molecular Weight : 420.52 g/mol

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The compound under discussion may inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Potential inhibition of key enzymes involved in cancer cell metabolism.
  • Case Study : A derivative of the isoindole structure was tested against multiple cancer cell lines, showing promising results with an average growth inhibition rate of approximately 50% at specific concentrations .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects:

  • In Silico Studies : Molecular docking studies revealed that similar compounds can effectively bind to targets associated with inflammatory pathways, such as lipoxygenases .

Antimicrobial Activity

Preliminary evaluations suggest that the compound may possess antimicrobial properties:

  • Testing Methods : In vitro assays against various bacterial strains have shown effectiveness comparable to established antibiotics .

Drug Development Potential

Given its diverse biological activities, the compound is a candidate for further development in drug formulation:

  • Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) are essential for understanding its viability as a therapeutic agent.

Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryInhibition of lipoxygenases
AntimicrobialBacterial growth inhibition

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Phthalimide-Containing Derivatives

  • 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)propanamide ():
    • Differences : Shorter propanamide chain (vs. butanamide) and thiazole substituent (vs. thiadiazole).
    • Impact : Reduced flexibility and altered electronic properties due to thiazole’s electron-rich nature compared to thiadiazole’s electron deficiency .

Oxadiazole-Based Compounds

  • N-(Thiazol/Benzothiazol-2-yl)acetamides (): Core Structure: Indole-oxadiazole hybrids with sulfanyl-acetamide linkages. The target compound’s isopropyl group may improve membrane permeability .

Thiadiazole Derivatives

  • Ethyl 5-hydrazono-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (): Substituent Variation: Phenyl vs. isopropyl groups on the thiadiazole ring. Effect: Isopropyl’s steric bulk may hinder enzymatic degradation, enhancing metabolic stability .

Benzo[f]indol and Triazole Hybrids ():

  • Aromatic System : Bulky benzo[f]indol vs. planar phthalimide.

Comparative Analysis Table

Feature Target Compound Compound Compounds Compound
Core Structure Phthalimide-butanamide Phthalimide-propanamide Indole-oxadiazole Benzo[f]indol-triazole
Heterocycle 1,3,4-Thiadiazole Thiazole Oxadiazole Triazole
Key Substituents Isopropyl, Methyl Thiazol-2-yl Thiazol/benzothiazol Chlorophenyl
Electronic Profile Electron-deficient (thiadiazole) Electron-rich (thiazole) Electron-poor (oxadiazole) Neutral (triazole)
Potential Applications Antimicrobial, Anticancer Not specified Anticancer Not specified

Research Implications

  • Biological Activity : The phthalimide-thiadiazole hybrid may exhibit dual mechanisms: intercalation (via phthalimide) and enzyme inhibition (via thiadiazole). Comparative in vitro studies with ’s oxadiazole derivatives could reveal selectivity profiles .

Biological Activity

The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes an isoindole moiety and a thiadiazole group, which are known for their diverse biological activities. The molecular formula is C19H22N4O3SC_{19}H_{22}N_4O_3S with a molecular weight of approximately 398.47 g/mol. The presence of both dioxo and thiadiazole functionalities suggests potential interactions with various biological targets.

Antimicrobial Activity

Research has shown that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. In a study involving various synthesized thiadiazole compounds, it was found that they displayed notable activity against pathogenic microorganisms including Staphylococcus aureus and Candida albicans . The minimum inhibitory concentrations (MICs) for these compounds were determined using the disk diffusion method, which indicated promising antibacterial effects .

Anticancer Properties

Preliminary investigations into the anticancer potential of similar isoindole derivatives have revealed their ability to inhibit tumor cell proliferation. For instance, compounds with structural similarities have been shown to exert cytotoxic effects on various cancer cell lines such as HepG2 and NCI-H661 . These effects are often attributed to the induction of apoptosis and disruption of cell cycle progression .

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or signaling pathways associated with cell growth and survival. For example, many isoindole derivatives are known to interact with topoisomerases, leading to DNA damage in cancer cells. Additionally, the thiadiazole component may enhance the compound's ability to penetrate cellular membranes, thereby increasing its bioavailability .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of thiadiazole derivatives were tested for their antimicrobial efficacy against Escherichia coli , Staphylococcus aureus , and Candida albicans . The results indicated that several derivatives exhibited significant antimicrobial activity with MIC values ranging from 32 to 128 µg/mL .

CompoundMIC (µg/mL)Target Organism
A32Staphylococcus aureus
B64Candida albicans
C128Escherichia coli

Study 2: Anticancer Activity

A separate study evaluated the cytotoxic effects of isoindole derivatives on human cancer cell lines. Among the tested compounds, one derivative demonstrated an IC50 value of 15 µM against HepG2 cells after 48 hours of exposure. This suggests a potent anticancer effect that warrants further investigation into its mechanism .

CompoundIC50 (µM)Cell Line
Isoindole A15HepG2
Isoindole B30NCI-H661

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